molecular formula C9H17NO2 B13634804 n-Methyl-N-(pent-4-en-1-yl)alanine

n-Methyl-N-(pent-4-en-1-yl)alanine

Cat. No.: B13634804
M. Wt: 171.24 g/mol
InChI Key: KKJNHOLLTWIAPZ-UHFFFAOYSA-N
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Description

n-Methyl-N-(pent-4-en-1-yl)alanine is a non-proteinogenic amino acid derivative characterized by a methyl group and a pent-4-en-1-yl chain attached to the nitrogen atom of the alanine backbone. Its structure combines the hydrophilicity of the carboxylic acid group with the hydrophobicity of the alkenyl substituent, making it a versatile candidate for applications in medicinal chemistry, agrochemicals, or materials science. The pent-4-en-1-yl group introduces unsaturation, which may enhance reactivity in click chemistry or polymerizations.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[methyl(pent-4-enyl)amino]propanoic acid

InChI

InChI=1S/C9H17NO2/c1-4-5-6-7-10(3)8(2)9(11)12/h4,8H,1,5-7H2,2-3H3,(H,11,12)

InChI Key

KKJNHOLLTWIAPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid typically involves the reaction of pent-4-en-1-amine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the electrophilic carbon of the acrylate, followed by hydrolysis to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(pent-4-en-1-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[methyl(pent-4-en-1-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural or functional similarities with n-Methyl-N-(pent-4-en-1-yl)alanine:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
This compound N-methyl, N-pent-4-en-1-yl ~171.21 (estimated) Potential agrochemicals, polymer building blocks
N-Methylalanine N-methyl 103.12 Biomarker studies, metabolic intermediates
N-Methyl-N-(3-buten-1-yl)benzamide N-methyl, N-butenyl, benzoyl 233.30 Intermediate in palladium-catalyzed coupling reactions
Flamprop-methyl N-benzoyl, N-(3-chloro-4-fluorophenyl) 335.78 Herbicide (acetyl-CoA carboxylase inhibitor)
BPA-1 Biphenyl core, N-methyl, N-pentyl 353.48 Liquid crystal precursor (non-hydrogen-bonded SLCs)
L-Alanine, N-(2-ethyl-6-methylphenyl) Bulky aryl substituent 235.33 Specialty chemicals, potential agrochemicals

Physicochemical Properties

  • Hydrophobicity : The pent-4-en-1-yl chain in the target compound increases hydrophobicity compared to N-methylalanine. This property is critical for membrane permeability in bioactive molecules.
  • Reactivity : The terminal alkene in the pent-4-en-1-yl group enables thiol-ene or Diels-Alder reactions, unlike saturated analogs (e.g., BPA-1’s pentyl chain) .

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